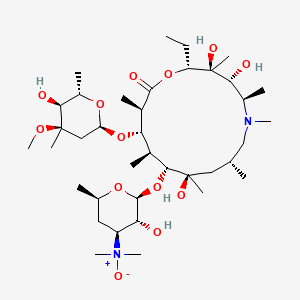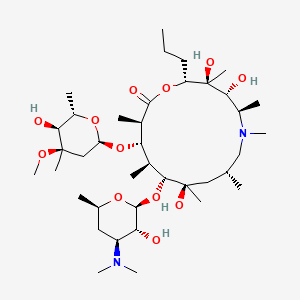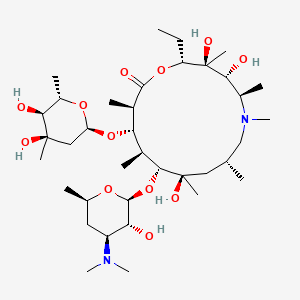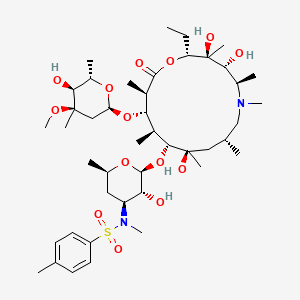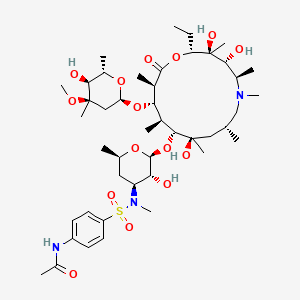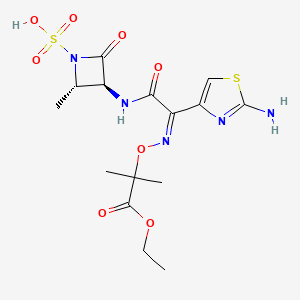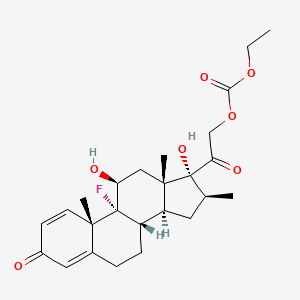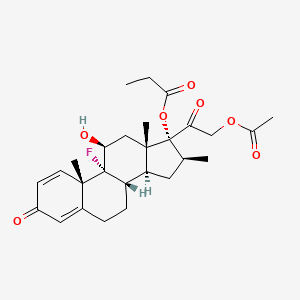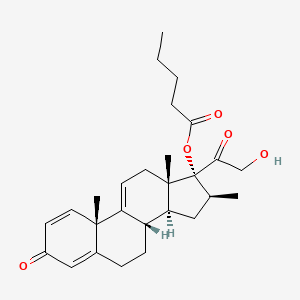
Cefotaxime Impurity D Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cefotaxime Sodium is a semisynthetic, broad-spectrum cephalosporin antibiotic for parenteral administration . It is used to treat a wide variety of bacterial infections . The impurities in Cefotaxime Sodium are often polymerized impurities, including dimers, trimers, tetramers, and so on .
Synthesis Analysis
The chemical structure of the cefotaxime dimer and cefotaxime trimer impurities were prepared and validated . A polymer stock solution of cefotaxime sodium was obtained using a concentrated solution degradation method . The cefotaxime dimer and trimer impurities were separated and purified by preparative reversed-high-performance liquid chromatograph (RP-HPLC), and the pure cefotaxime dimer and trimer were obtained by a freeze-drying method .Molecular Structure Analysis
The two impurities were characterized by infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, mass spectroscopy, and nuclear magnetic resonance (NMR, including one-dimensional and two-dimensional NMR) . The groups corresponding to the characteristic absorption peaks in the UV and IR spectra were analyzed, and the 1 H and 13 C NMR signals were assigned .Chemical Reactions Analysis
Polymer impurities, mainly including dimers, trimers, tetramer, and so on, are generated through covalent polymerization between β-lactam antibiotic drug molecules . β-lactam antibiotic molecules typically contain free polar groups such as amino and carboxyl groups, as well as structurally unstable quaternary lactam rings and easy-to-fall-off three-digit side chain groups .Physical And Chemical Properties Analysis
The polymerized impurities in cefotaxime sodium and cefepime were co-eluted with other small molecular weight impurities with high polarity in HPSEC, leading to a poor specificity .Applications De Recherche Scientifique
Allergy-Inducing Polymer Impurities Study
Cefotaxime Impurity D Sodium Salt is used in the study of allergy-inducing polymer impurities in Cefotaxime Sodium medicines . The impurities, including cefotaxime dimer and trimer, are prepared and their chemical structures are validated . This research is significant for the study of the structures and quality control of polymer impurities in cephalosporin drugs .
Degradation Impurities Analysis
Cefotaxime Impurity D Sodium Salt is used in the determination of Cefotaxime Sodium in the presence of its degradation impurities . Four eco-friendly, cost-effective, and fast stability-indicating UV-VIS spectrophotometric methods were validated for this purpose .
Pathogenic Halophilic Vibrios Study
Cefotaxime and other antibiotics have been used to probe the susceptibility of potentially pathogenic halophilic vibrios isolated from seafood . This helps in understanding the effectiveness of these antibiotics against such pathogens .
Treatment of Salmonella Typhi-Infected Human Monocyte-Derived Macrophages
An in vitro study on the treatment of Salmonella typhi-infected human monocyte-derived macrophages with cefotaxime has been published . This provides insights into the potential therapeutic applications of cefotaxime .
Study of Clostridium Difficile Behavior
Cefotaxime has been utilized to study the behavior of the pathogen Clostridium difficile and components of normal gut flora in a triple-stage chemostat model of the human gut . This helps in understanding the impact of antibiotics on gut microbiota .
Antibacterial Compound Against Gram-Negative Bacteria
Cefotaxime Impurity D Sodium Salt is an efficient antibacterial compound that acts against gram-negative bacteria . It has been used for plant cell culture and human cell lines in vitro .
Mécanisme D'action
Target of Action
Cefotaxime, the parent compound of Cefotaxime Impurity D Sodium Salt, primarily targets bacterial cell walls. It has a particular potency against Gram-negative bacteria such as Enterobacteriaceae, Haemophilus influenzae, Moraxella (Branhamella) catarrhalis, and Neisseria species . It is also active against some Gram-positive bacteria such as staphylococci and streptococci .
Mode of Action
The bactericidal activity of cefotaxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the cell wall including PBP Ib and PBP III . It inhibits bacterial cell wall synthesis by binding to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Biochemical Pathways
Cefotaxime, like other β-lactam antibiotics, interferes with the final stage of bacterial cell wall synthesis. This interference triggers an autolytic effect in the bacteria, leading to bacterial cell death
Pharmacokinetics
Following intramuscular administration of a single dose of cefotaxime, mean peak serum concentrations are attained within 30 minutes . The main pharmacokinetic parameters of cefotaxime had no significant difference between different dose cohorts and between genders . There was no difference in trough concentrations on days 6, 7, and 8 . The renal cumulative excretion ratios were (51.7 ± 6.2)% for cefotaxime .
Result of Action
The result of cefotaxime’s action is the inhibition of bacterial growth and proliferation, leading to bacterial cell death. This is due to the disruption of the bacterial cell wall synthesis, which is crucial for the bacteria’s survival .
Action Environment
Environmental factors can influence the action of Cefotaxime Impurity D Sodium Salt. For instance, the raw materials and preparation process of β-lactam antibiotics may result in polymer impurities during production, transportation, storage, and even use . These impurities, including dimers, trimers, tetramers, and so on, are generated through covalent polymerization between β-lactam antibiotic drug molecules . The stability of Cefotaxime Impurity D Sodium Salt under different environmental conditions is a topic that warrants further investigation.
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cefotaxime Impurity D Sodium Salt involves the conversion of Cefotaxime Sodium Salt to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "Cefotaxime Sodium Salt", "Sodium Hydroxide", "Hydrochloric Acid", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve Cefotaxime Sodium Salt in water and adjust the pH to 7-8 using Sodium Hydroxide.", "Step 2: Add Hydrochloric Acid dropwise to the solution until the pH reaches 2-3.", "Step 3: Extract the solution with Methanol to obtain the impurity.", "Step 4: Convert the impurity to its Sodium Salt form by dissolving it in water and adding Sodium Hydroxide until the pH reaches 7-8.", "Step 5: Filter the solution and dry the resulting Cefotaxime Impurity D Sodium Salt." ] } | |
Numéro CAS |
65715-12-0 |
Formule moléculaire |
C16H16N5O7S2. Na |
Poids moléculaire |
454.46 22.99 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-, monosodium salt, [6R-[6α,7β(E)]]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B601231.png)
